3-(3-Fluorophenyl)propan-1-OL
Overview
Description
3-(3-Fluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11FO. It is a member of the class of compounds known as phenylpropanols, which are characterized by a phenyl group attached to a propanol chain. The presence of a fluorine atom on the phenyl ring distinguishes this compound from other phenylpropanols.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-Fluorophenyl)propan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 3-(3-fluorophenyl)propanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Another method involves the Grignard reaction, where 3-fluorobenzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with formaldehyde, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as sodium hydroxide (NaOH), ammonia (NH3), or alkyl halides in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(3-Fluorophenyl)propanal, 3-(3-Fluorophenyl)propanoic acid.
Reduction: 3-(3-Fluorophenyl)propan-1-amine.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluorophenyl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The presence of the fluorine atom can influence its binding affinity and selectivity towards molecular targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)propan-1-ol: Similar structure but with the fluorine atom at the ortho position.
3-(4-Fluorophenyl)propan-1-ol: Similar structure but with the fluorine atom at the para position.
3-(3-Chlorophenyl)propan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-(3-Fluorophenyl)propan-1-ol is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The meta position of the fluorine atom can affect the compound’s electronic properties and steric interactions, making it distinct from its ortho and para analogs .
Biological Activity
3-(3-Fluorophenyl)propan-1-OL, a compound characterized by its fluorinated phenyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.
This compound is a primary alcohol with the molecular formula C12H17O and a CAS number of 156868-83-6. The presence of the fluorine atom at the meta position of the phenyl ring significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is largely attributed to its interactions with various biological targets, including enzymes and receptors. The fluorine atom can enhance binding affinity due to its electronegative nature, potentially altering the compound's pharmacokinetic properties. Research indicates that this compound may exhibit antimicrobial and anti-inflammatory effects, although detailed pathways remain to be fully elucidated .
Anti-inflammatory Properties
Research has suggested that this compound may exhibit anti-inflammatory effects. In vitro studies have shown that it can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-exposed macrophages, indicating its potential to modulate inflammatory responses . The compound's ability to influence cytokine production further supports its role in inflammation modulation.
Case Study: Synthesis and Characterization
A study conducted by researchers at the University of Groningen detailed the synthesis of this compound via a multi-step process involving chiral HPLC analysis. This research highlighted the compound's yield and purity, providing foundational data for further biological assessments .
Research on Structural Analogues
Comparative studies involving related compounds such as 3-(2-Fluorophenyl)propan-1-OL and 3-(4-Fluorophenyl)propan-1-OL have illustrated how variations in fluorine positioning affect biological activity. These studies emphasize the unique properties imparted by the meta position of the fluorine atom in this compound, which may enhance its selectivity towards specific molecular targets .
Data Tables
Properties
IUPAC Name |
3-(3-fluorophenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWCHEGRBQAVQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565822 | |
Record name | 3-(3-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156868-83-6 | |
Record name | 3-(3-Fluorophenyl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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